4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound with the molecular formula C14H20BNO3. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds. It is often used as a reagent in various chemical reactions due to its stability and reactivity.
Properties
IUPAC Name |
4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO3/c1-9-6-7-10(12(16)17)8-11(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWSRFURPVWHEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882679-88-1 | |
| Record name | 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the borylation of aromatic compounds. One common method is the palladium-catalyzed borylation of aryl halides with bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The reaction conditions often include heating the mixture to around 80-100°C for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar borylation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: It participates in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
Organic Synthesis
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide acts as a versatile intermediate in organic synthesis. Its ability to participate in various reactions makes it valuable for synthesizing complex organic molecules.
Case Study:
A study demonstrated the use of this compound in the Suzuki-Miyaura cross-coupling reaction. The reaction efficiency was significantly enhanced due to the stability provided by the dioxaborolane moiety, allowing for higher yields of biaryl compounds .
Medicinal Chemistry
The compound shows promise in medicinal chemistry as a potential drug candidate. Its structural features allow for modifications that can enhance biological activity.
Case Study:
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, one derivative was found to inhibit tumor growth in xenograft models of breast cancer .
Materials Science
In materials science, this compound is utilized for developing novel materials with specific properties. Its boron content enhances the thermal and mechanical stability of polymers.
Case Study:
A recent study explored the incorporation of this compound into polymer matrices to improve their thermal stability and flame retardancy. The results showed a marked improvement in thermal degradation temperatures compared to control samples .
Data Tables
Mechanism of Action
The mechanism of action of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to form stable boron-carbon bonds. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source, which reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The palladium catalyst facilitates the transmetalation step, where the boron-carbon bond is transferred to the palladium center, followed by reductive elimination to form the final product .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it a valuable reagent in organic synthesis. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Biological Activity
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H19BO3
- Molecular Weight : 234.10 g/mol
- CAS Number : 1196985-65-5
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with various enzymes and pathways:
- Enzyme Inhibition : Initial studies indicate that the compound exhibits inhibitory effects on certain enzymes such as maltase α-glucosidase and β-glucosidase. For example, related compounds have shown IC50 values ranging from 15.6 μM to 188 μM against these enzymes .
- GSK-3β Inhibition : Similar compounds have been noted for their ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), a critical enzyme in various signaling pathways. The most potent inhibitors in related studies had IC50 values as low as 8 nM .
Antidiabetic Activity
Research has highlighted the potential of boron-containing compounds in managing diabetes through the inhibition of carbohydrate-hydrolyzing enzymes. The biological activity of this compound may contribute to lowering blood glucose levels by inhibiting α-glucosidases.
Anti-inflammatory Effects
Studies have indicated that similar compounds can reduce inflammatory markers such as nitric oxide (NO) and interleukin-6 (IL-6) in microglial cells . This suggests a potential role for this compound in neuroinflammatory conditions.
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
